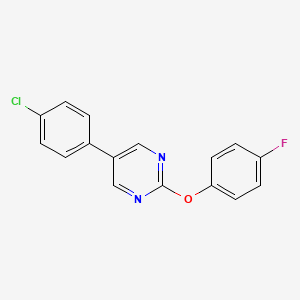
5-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine (5-CPF-2-FP) is a heterocyclic compound that has been studied for its potential use in a variety of scientific applications. This compound has been found to have a number of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
Novel Synthesis and Biological Activity
A significant body of research focuses on the synthesis of novel compounds based on the pyrimidine scaffold, including derivatives of 5-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine, for various biological applications. For example, the design and synthesis of novel pyrimidine derivatives have been explored for their anti-inflammatory and analgesic properties. Such studies often involve the synthesis of a broad range of compounds to investigate the influence of different substituents on biological activity. The synthesis methodologies typically encompass several steps, including cyclization, chlorination, and nucleophilic substitution, to achieve the desired compounds. These compounds are then characterized using techniques such as Fourier-transform infrared spectroscopy, 1H nuclear magnetic resonance, mass spectroscopy, and elemental analysis. Biological screening of these derivatives has revealed enhanced anti-inflammatory and analgesic activities, highlighting the importance of the substituent's nature in determining the compounds' efficacy (Muralidharan, S. James Raja, & Asha Deepti, 2019).
Crystallographic Studies
Crystallographic studies of pyrimidine derivatives, including those similar to 5-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine, provide insights into their structural and bonding characteristics. These studies are crucial for understanding the interactions that govern the compounds' biological activities. For instance, the crystal structure analysis of nuarimol, a pyrimidine fungicide, reveals the dihedral angles between the pyrimidine ring and the chlorophenyl and fluorophenyl rings, which are essential for its fungicidal action. Such analyses involve determining the crystal structures and analyzing the hydrogen bonding interactions and the three-dimensional network formed by these compounds (Gihaeng Kang, Jineun Kim, Hyunjin Park, & Tae Ho Kim, 2015).
Antimicrobial and Anticancer Activities
Several studies have synthesized and evaluated pyrimidine derivatives for antimicrobial and anticancer activities. These efforts aim to discover new therapeutic agents that are effective against various microbial strains and cancer cell lines. The antimicrobial evaluation often involves comparing the synthesized compounds against standard drugs to determine their efficacy. In the case of anticancer activity, compounds are screened against different human tumor cell lines to identify those with potent inhibitory effects. Such research underscores the potential of pyrimidine derivatives as a basis for developing new drugs with significant therapeutic value (Zhong‐Xia Wang, Li-Zhuang Chen, Fang‐Ming Wang, B. Li, & G. Han, 2015).
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-2-(4-fluorophenoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2O/c17-13-3-1-11(2-4-13)12-9-19-16(20-10-12)21-15-7-5-14(18)6-8-15/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHXEJQBZHSFLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N=C2)OC3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2633912.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2633913.png)
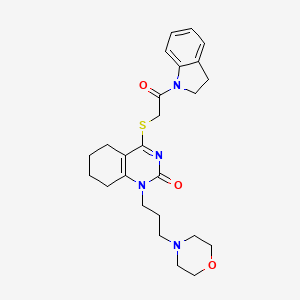
![3-azabicyclo[3,2,1]octane Hydrochloride](/img/structure/B2633915.png)
![(E)-3-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-propan-2-ylprop-2-enamide](/img/structure/B2633916.png)
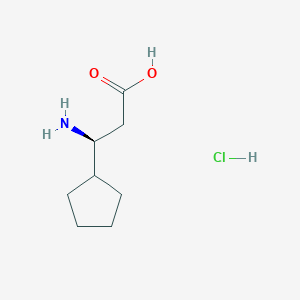
![N-benzyl-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2633920.png)
![N-bicyclo[2.2.1]hept-5-en-2-yl-N'-butyl-N-methylurea](/img/structure/B2633921.png)
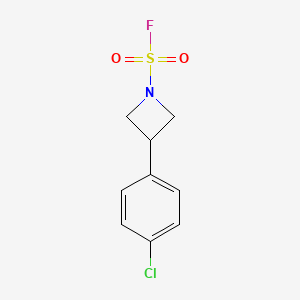
![9-(4-ethoxyphenyl)-3-heptyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
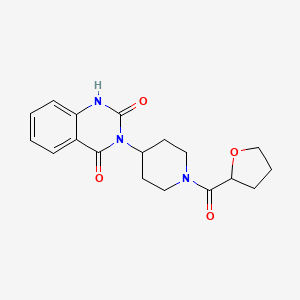
![N'-[(6-chloro-2-fluoropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide](/img/structure/B2633928.png)
![6-(propan-2-yl)-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B2633929.png)
